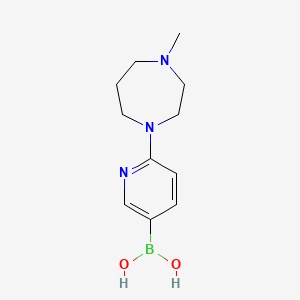
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a boronic acid group and a 4-methyl-1,4-diazepane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via borylation reactions, such as the Miyaura borylation, which involves the reaction of a halopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the 4-Methyl-1,4-diazepane Moiety: This step can be achieved through nucleophilic substitution reactions, where the diazepane moiety is introduced to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and nucleophilic substitution reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and catalysts.
Mechanism of Action
The mechanism of action of (6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The compound may target specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simple boronic acid used in similar applications but lacks the diazepane moiety.
(4-Methylphenyl)boronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(4-(Pyridin-3-yl)phenyl)boronic Acid: Contains a pyridine ring but lacks the diazepane moiety.
Uniqueness
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid group and the 4-methyl-1,4-diazepane moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18BN3O2 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O2/c1-14-5-2-6-15(8-7-14)11-4-3-10(9-13-11)12(16)17/h3-4,9,16-17H,2,5-8H2,1H3 |
InChI Key |
XWOMBXVJVANDKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCN(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
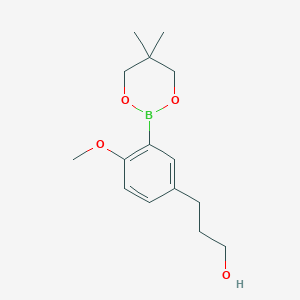
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
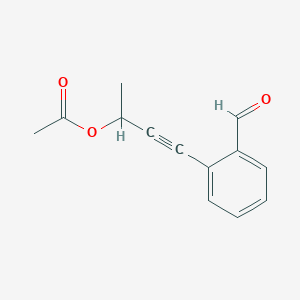
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
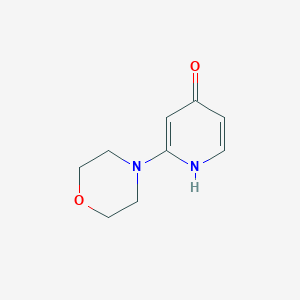
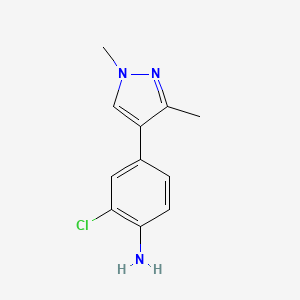

![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
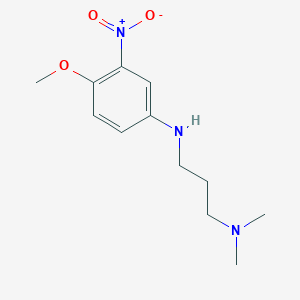

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
